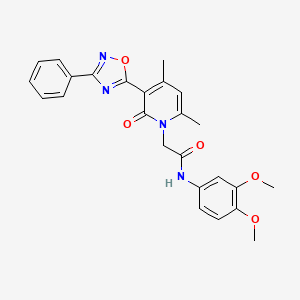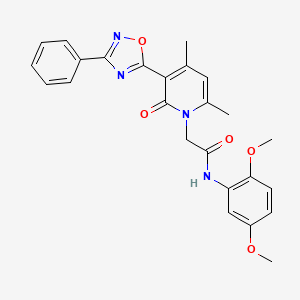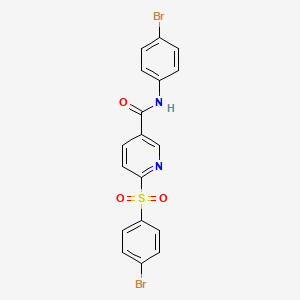
N-(4-bromophenyl)-6-((4-bromophenyl)sulfonyl)nicotinamide
Vue d'ensemble
Description
N-(4-bromophenyl)-6-((4-bromophenyl)sulfonyl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPN or BRD-9954 and is a potent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins play a crucial role in gene transcription and are involved in various cellular processes, including inflammation, cell proliferation, and differentiation. BPN has been shown to have promising results in preclinical studies and is being investigated for its therapeutic potential in various diseases.
Mécanisme D'action
BPN exerts its pharmacological effects by inhibiting the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins are involved in gene transcription and play a crucial role in various cellular processes. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene transcription. BPN binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, thereby inhibiting gene transcription.
Biochemical and Physiological Effects
BPN has been shown to have several biochemical and physiological effects. In preclinical studies, BPN has been shown to inhibit the growth of cancer cells and induce apoptosis. BPN has also been shown to inhibit the production of pro-inflammatory cytokines, which could have potential therapeutic effects in inflammatory diseases. BPN has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BPN has several advantages for use in lab experiments. BPN is a potent inhibitor of BET proteins and has been shown to have promising results in preclinical studies. BPN is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to the use of BPN in lab experiments. BPN has low solubility in water, which can make it challenging to work with. BPN is also relatively expensive compared to other inhibitors of BET proteins.
Orientations Futures
There are several future directions for the use of BPN in scientific research. One potential area of research is the development of BPN analogs with improved pharmacological properties. Another area of research is the investigation of the therapeutic potential of BPN in various diseases. BPN is also being investigated for its potential use as a tool compound to study the role of BET proteins in various cellular processes. Overall, BPN has promising potential for use in scientific research and could have significant implications for the development of new therapeutics.
Applications De Recherche Scientifique
BPN has been extensively studied for its potential applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, BPN has shown promising results as a potent inhibitor of BET proteins, which are overexpressed in various cancers. BPN has been shown to inhibit the growth of cancer cells and induce apoptosis in preclinical studies. Inflammation is another area where BPN has shown potential. BET proteins are involved in the regulation of inflammatory genes, and BPN has been shown to inhibit the production of pro-inflammatory cytokines. BPN is also being investigated for its potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-6-(4-bromophenyl)sulfonylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2N2O3S/c19-13-2-6-15(7-3-13)22-18(23)12-1-10-17(21-11-12)26(24,25)16-8-4-14(20)5-9-16/h1-11H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHRJZNLIXPNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3207148.png)

![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3207180.png)
![N-(4-ethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3207190.png)
![N-(4-ethoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3207191.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3207198.png)
![N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3207203.png)
![N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3207211.png)
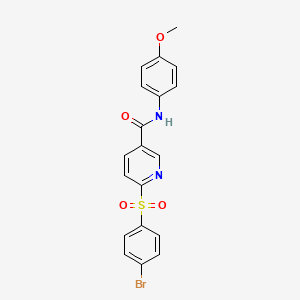
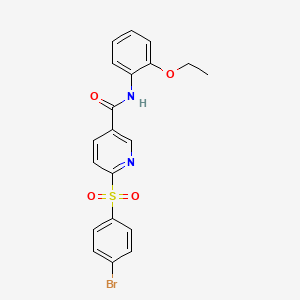
![N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3207241.png)
